

Technical Guide: 1-(t-Boc-Aminooxy)-3aminooxy-propane in Drug Development

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Compound of Interest

1-(t-Boc-Aminooxy)-3-aminooxypropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(t-Boc-Aminooxy)-3-aminooxy-propane**, a bifunctional linker critical in the advancement of targeted protein degradation and other bioconjugation strategies. This document details its chemical properties, applications, and experimental protocols for its use, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

CAS Number: 1352546-80-5

Chemical Name: tert-butyl N-[3-(aminooxy)propoxy]carbamate

Synonyms: 1-(t-Boc-Aminooxy)-3-aminooxy-propane

This compound is a versatile linker molecule featuring a terminal aminooxy group and a t-Boc protected aminooxy group. The presence of two reactive aminooxy moieties at opposing ends of a propane spacer allows for the sequential or differential conjugation to molecules containing aldehyde or ketone functionalities. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for orthogonal deprotection strategies, enabling precise control over the synthetic route.



Physicochemical Properties

A summary of the key quantitative data for **1-(t-Boc-Aminooxy)-3-aminooxy-propane** is presented in Table 1. This information is crucial for reaction planning, characterization, and safety considerations.

Property	Value	Reference
CAS Number	1352546-80-5	[1][2]
Molecular Formula	C8H18N2O4	[3]
Molecular Weight	206.24 g/mol	[1][2]
Purity	≥98%	[1]
Appearance	White to off-white solid	
Storage Conditions	-20°C for long-term storage	[4]
LogP	0.5436	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	4	[1]

Applications in Drug Development

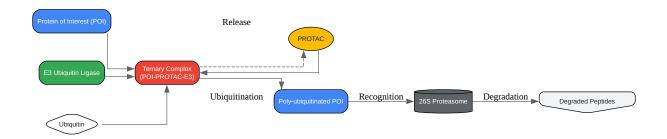
The primary application of **1-(t-Boc-Aminooxy)-3-aminooxy-propane** is as a linker in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[7] This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[8]

The propane linker in **1-(t-Boc-Aminooxy)-3-aminooxy-propane** provides the necessary spacing between the POI-binding ligand and the E3 ligase-binding ligand to facilitate the formation of a stable ternary complex, a critical step in PROTAC efficacy.[9]

PROTAC Mechanism of Action



The signaling pathway for PROTAC-mediated protein degradation is a catalytic cycle. The PROTAC molecule facilitates the interaction between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further rounds of degradation.



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Caption: PROTAC-mediated protein degradation pathway.

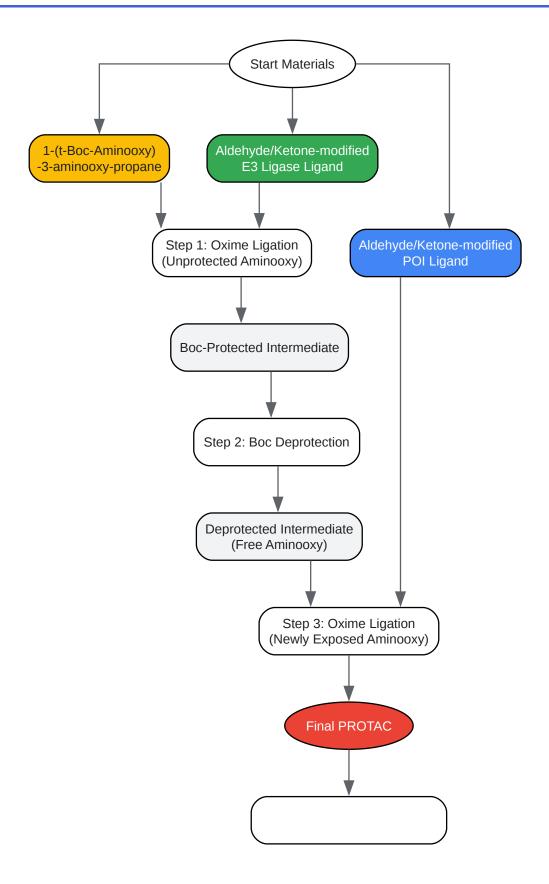
Experimental Protocols

The key chemical transformation involving **1-(t-Boc-Aminooxy)-3-aminooxy-propane** is the oxime ligation, a robust and chemoselective reaction between an aminooxy group and an aldehyde or ketone.[10][11]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using **1-(t-Boc-Aminooxy)-3-aminooxy-propane** typically follows a modular approach. The linker is sequentially coupled to the E3 ligase ligand and the POI ligand. The Boc protecting group allows for controlled, stepwise synthesis.





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Caption: General workflow for PROTAC synthesis.



Detailed Protocol: Oxime Ligation

This protocol is a general guideline for the reaction of the unprotected aminooxy group of **1-(t-Boc-Aminooxy)-3-aminooxy-propane** with an aldehyde- or ketone-functionalized molecule. This procedure can be adapted for the second ligation step after Boc deprotection.

Materials:

- 1-(t-Boc-Aminooxy)-3-aminooxy-propane
- Aldehyde- or ketone-containing molecule (e.g., modified E3 ligase ligand)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Aniline (catalyst, optional)
- Reaction vial
- Stirring apparatus
- Analytical instruments for reaction monitoring (e.g., LC-MS)

Procedure:

- Reagent Preparation:
 - Dissolve the aldehyde- or ketone-containing molecule in anhydrous DMF or DMSO to a final concentration of 1-10 mM.
 - Prepare a stock solution of 1-(t-Boc-Aminooxy)-3-aminooxy-propane in the same solvent (e.g., 100 mM).
 - If using a catalyst, prepare a stock solution of aniline (e.g., 1 M in DMF).[10]
- Ligation Reaction:
 - In a reaction vial, add the solution of your carbonyl-containing molecule.



- Add the 1-(t-Boc-Aminooxy)-3-aminooxy-propane stock solution to the reaction mixture.
 A slight molar excess (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion.
- If catalysis is required, add the aniline stock solution to achieve a final concentration between 10 mM and 100 mM.[10]
- Gently mix the components and allow the reaction to proceed at room temperature for 2-16 hours.[10] The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.
- Reaction Monitoring:
 - Monitor the reaction progress by taking small aliquots at different time points and analyzing them by LC-MS to observe the formation of the desired product and the consumption of starting materials.
- Work-up and Purification:
 - Once the reaction is complete, the crude product can be purified using standard chromatographic techniques such as preparative HPLC.
 - The structure of the purified product should be confirmed by analytical methods such as LC-MS and NMR.

Boc Deprotection

The Boc protecting group can be removed under acidic conditions to reveal the second aminooxy group for subsequent conjugation.

Materials:

- Boc-protected intermediate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)



Rotary evaporator

Procedure:

- Dissolve the Boc-protected intermediate in DCM.
- Add TFA (typically 20-50% v/v) to the solution at 0°C.
- Allow the reaction to warm to room temperature and stir for 1-3 hours.
- Monitor the reaction by LC-MS for the disappearance of the Boc-protected starting material and the appearance of the deprotected product.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- The resulting deprotected intermediate is often used in the next step without further purification after removal of the acid.

Safety and Handling

1-(t-Boc-Aminooxy)-3-aminooxy-propane should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Aminooxy compounds are known to be reactive and sensitive, and long-term storage is not recommended. It is advisable to use the compound within a short period after receipt.[3]

This technical guide provides a foundational understanding of **1-(t-Boc-Aminooxy)-3-aminooxy-propane** and its application in modern drug discovery. For specific applications, further optimization of the provided protocols may be necessary.

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